(3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The resulting fluorinated pyrrolidine is then subjected to further reactions to introduce the methanol group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial use .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing their activity. This interaction can modulate various biochemical processes, making the compound valuable for research in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoropyrrolidin-2-yl)methanol hydrochloride
- (3,3-Difluoropyrrolidine)
- (2,2-Difluoropyrrolidine)
Uniqueness
(3,3-Difluoropyrrolidin-2-yl)methanol hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3-position of the pyrrolidine ring enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-4(5)3-9;/h4,8-9H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDMTPQWUJUZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1(F)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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